2-[(4-Bromophenyl)methyl]-1,3-dioxolane
Overview
Description
2-[(4-Bromophenyl)methyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromophenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-bromobenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The bromophenyl group can undergo oxidation to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenylmethyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)methyl]-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the dioxolane ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
2-[(4-Bromophenyl)methyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-Bromobenzyl alcohol: Lacks the dioxolane ring but shares the bromophenyl group.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the dioxolane ring.
Uniqueness: 2-[(4-Bromophenyl)methyl]-1,3-dioxolane is unique due to the presence of both the bromophenyl group and the dioxolane ring, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDBUNMLXWBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373655 | |
Record name | 2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4410-16-6 | |
Record name | 2-[(4-bromophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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